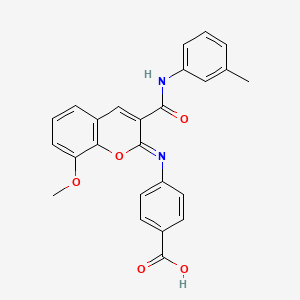
(Z)-4-((8-methoxy-3-(m-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-((8-methoxy-3-(m-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid, also known as MTCA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
Synthesis Techniques
Novel methods for synthesizing related compounds, such as chromene derivatives, have been developed, showcasing techniques that could potentially apply to the synthesis of "(Z)-4-((8-methoxy-3-(m-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid." For instance, the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones through a novel method involving 6-amino-1,3-dimethyluracil and o-hydroxybenzyl alcohols indicates a route for constructing complex organic frameworks V. Osyanin, D. Osipov, S. A. Pavlov, Y. Klimochkin, 2014.
Chemical Analysis and Structural Elucidation
Studies on benzoic acid derivatives have employed both experimental and theoretical tools to analyze their structures, vibrational (FT-IR, FT-Raman) spectra, and NMR spectra. These methodologies could be useful for in-depth analysis and characterization of "this compound" R. Świsłocka, E. Regulska, M. Samsonowicz, W. Lewandowski, 2013.
Biological Applications
Antimicrobial Activity
Compounds structurally related to "this compound" have been synthesized and screened for their potential antibacterial activities. For example, Schiff bases derived from 4-aminobenzoic acid have demonstrated antibacterial potential against medically important strains, suggesting that similar compounds could be explored for antimicrobial properties Jigna Parekh, Pranav Inamdhar, R. Nair, S. Baluja, S. Chanda, 2005.
Biological Sensors and Molecular Probes
Related research includes the development of fluorescein-based dyes for biological zinc sensing, demonstrating the potential of chromene derivatives in creating sensitive and selective probes for bioimaging and analytical purposes. Such compounds can enhance the understanding of metal ion distribution and dynamics within biological systems Elizabeth M. Nolan, J. Jaworski, K. Okamoto, Y. Hayashi, Morgan Sheng, S. Lippard, 2005.
Material Science Applications
Novel Materials Synthesis
The development of porous coordination frameworks for solid-phase microextraction of non-polar volatile organic compounds showcases the application of benzoic acid derivatives in creating materials with specific chemical affinities and properties. Such frameworks can be utilized in environmental monitoring, chemical analysis, and purification processes Chun He, Jingyu Tian, Si‐Yang Liu, Gangfeng Ouyang, Jie‐Peng Zhang, Xiao‐Ming Chen, 2013.
Eigenschaften
IUPAC Name |
4-[[8-methoxy-3-[(3-methylphenyl)carbamoyl]chromen-2-ylidene]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-15-5-3-7-19(13-15)26-23(28)20-14-17-6-4-8-21(31-2)22(17)32-24(20)27-18-11-9-16(10-12-18)25(29)30/h3-14H,1-2H3,(H,26,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARYVDGDBVAKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)

![(E)-4-(Dimethylamino)-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-enamide](/img/structure/B3017648.png)
![1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid](/img/structure/B3017653.png)
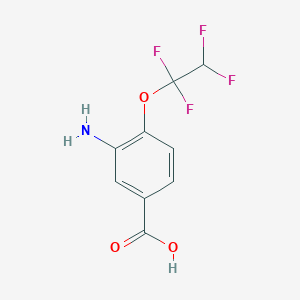
![N-benzyl-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3017657.png)
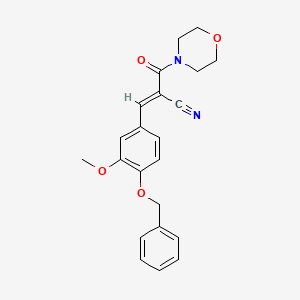
![7-cyclopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017659.png)
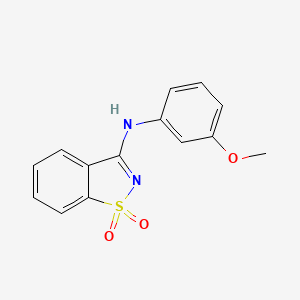

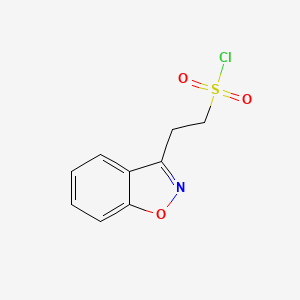
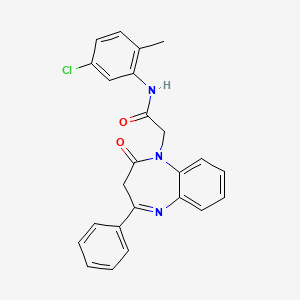
![N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B3017664.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B3017667.png)